molecular formula C9H7BrN2 B2440758 6-Bromo-4-methylcinnoline CAS No. 20873-31-8

6-Bromo-4-methylcinnoline

Cat. No.: B2440758
CAS No.: 20873-31-8
M. Wt: 223.073
InChI Key: QEIZCWVRQQZPBJ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylcinnoline is an organic compound with the molecular formula C9H7BrN2. It belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds containing a fused benzene and pyridazine ring system. The presence of a bromine atom at the 6th position and a methyl group at the 4th position distinguishes this compound from other cinnoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylcinnoline typically involves the bromination of 4-methylcinnoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6th position of the cinnoline ring. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Oxidized derivatives such as this compound N-oxide.

    Reduction: Reduced forms such as this compound amine.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-4-methylcinnoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylcinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the methyl group contribute to its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

    4-Methylcinnoline: Lacks the bromine atom at the 6th position.

    6-Bromoquinoline: Similar structure but with a quinoline ring instead of a cinnoline ring.

    4-Bromo-6-methylcinnoline: Bromine and methyl groups are interchanged.

Uniqueness: 6-Bromo-4-methylcinnoline is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects compared to its analogs.

Properties

IUPAC Name

6-bromo-4-methylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZCWVRQQZPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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